(R)-Thionisoxetine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
163059-33-4 |
|---|---|
Molecular Formula |
C17H21NOS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(3S)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m0/s1 |
InChI Key |
NDVZIUGCCMZHLG-HNNXBMFYSA-N |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2SC |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-thionisoxetine (S)-thionisoxetine 3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine LY 368975 LY-368975 LY368975 thionisoxetine |
Origin of Product |
United States |
Comprehensive Pharmacological Characterization of Ly 368975
Chemical Synthesis and Derivatization Approaches for LY-368975
The chemical structure of LY-368975 hydrochloride is based on a benzenepropanamine backbone featuring a methylthiophenoxy substituent attached to the gamma carbon. ontosight.ai It is commonly utilized as a hydrochloride salt to enhance its solubility and stability. ontosight.ai The synthesis of LY-368975 typically involves a multi-step process. This process includes the formation of the benzenepropanamine core, followed by the introduction of the methylthiophenoxy substituent, and finally, conversion to the hydrochloride salt. ontosight.ai Research has also explored the synthesis and carbon-11 (B1219553) labeling of the (R)- and (S)-enantiomers of thionisoxetine (B1682320). targetmol.cn
Molecular Mechanism of Action: Selective Norepinephrine (B1679862) Transporter Inhibition
LY-368975 functions as a selective norepinephrine reuptake inhibitor (NRI). ontosight.ainih.gov Its primary mechanism involves blocking the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. ontosight.ai This inhibition leads to an increased concentration of NE in the synaptic space, thereby enhancing noradrenergic neurotransmission. ontosight.ai The norepinephrine transporter (NET) is a key protein responsible for this reuptake process, playing a critical role in regulating extracellular NE levels in both the brain and peripheral organs. nih.gov
Binding Affinity and Selectivity Profiles at Monoamine Transporters
Here is a summary of the observed potency of LY-368975 in animal models:
| Study Subject | Assay | Metric | Value | Citation |
| Mice | Prevention of heart NE depletion by 6-OHDA | ED50 | 1.22 mg/kg | nih.govresearchgate.net |
| Rats (ex vivo) | Inhibition of 3H-NE uptake in hypothalamic synaptosomes | ED50 | 2.5 mg/kg | nih.govresearchgate.net |
| Rats (ex vivo) | Inhibition of 3H-tomoxetine binding to NET | ED50 | 2.7 mg/kg | nih.govresearchgate.net |
| Rats | Prevention of hypothalamic NE depletion by 6-OHDA | ED50 | 0.21 mg/kg | medchemexpress.commedchemexpress.com |
Comparative Analysis with Other Norepinephrine Reuptake Inhibitors
LY-368975 is characterized as a potent and selective norepinephrine reuptake inhibitor. ontosight.ainih.govresearchgate.net The class of norepinephrine reuptake inhibitors includes various compounds with differing selectivity profiles for monoamine transporters. For instance, reboxetine (B1679249) is described as a potent, selective, and specific NE reuptake inhibitor. nih.gov Other compounds like venlafaxine (B1195380) and duloxetine (B1670986) are classified as serotonin-norepinephrine reuptake inhibitors (SNRIs), affecting both SERT and NET. nih.gov Desipramine (B1205290) is another known inhibitor of norepinephrine reuptake. nih.govmedchemexpress.com While a direct head-to-head comparative analysis of LY-368975 with a wide range of other NRIs or SNRIs in identical assays was not comprehensively detailed in the provided sources, the consistent description of LY-368975 as a selective NET inhibitor distinguishes it from dual inhibitors like SNRIs. ontosight.ainih.govresearchgate.net The reported ED50 values for LY-368975 in inhibiting NE uptake and binding to the NET in animal models provide a measure of its potency within the context of norepinephrine reuptake inhibition. nih.govresearchgate.net
Receptor Interaction and Ligand Binding Studies of LY-368975
Research into the interaction of LY-368975 with biological targets has primarily focused on its binding to and inhibition of the norepinephrine transporter. ontosight.ainih.govresearchgate.net The compound's selective action is attributed to this interaction. ontosight.ainih.gov
In Vitro Radioligand Binding Assays
In vitro radioligand binding assays are a common method to quantify the binding affinity of a compound to a specific target, such as a transporter. hellobio.comgoogleapis.com These assays typically involve using a radioactively labeled ligand that binds to the transporter and measuring the displacement of this radioligand by the test compound. googleapis.com For LY-368975, studies have utilized 3H-tomoxetine, a known ligand for the NET, to assess its binding to the norepinephrine transporter. nih.govresearchgate.net Ex vivo studies in rats showed that LY-368975 inhibited the binding of 3H-tomoxetine to the NE transporter in hypothalamic synaptosomes with an ED50 of 2.7 mg/kg. nih.govresearchgate.net
Functional Assays of Norepinephrine Uptake Inhibition
Functional assays directly measure the ability of a compound to inhibit the transport of norepinephrine into cells or synaptosomes. These assays often involve incubating cells or tissue preparations with radiolabeled norepinephrine (e.g., 3H-NE) in the presence and absence of the test compound. nih.govresearchgate.net The reduction in the uptake of the radiolabeled NE indicates the extent of transporter inhibition. Studies with LY-368975 have demonstrated its efficacy in inhibiting norepinephrine uptake. Orally administered LY-368975 inhibited the uptake of 3H-NE into hypothalamic synaptosomes ex vivo in rats with an ED50 of 2.5 mg/kg. nih.govresearchgate.net This finding provides functional evidence supporting its role as a norepinephrine reuptake inhibitor.
Exploration of Potential Off-Target Receptor Interactions
LY-368975, also known as (R)-thionisoxetine, is characterized primarily as a potent and selective inhibitor of the norepinephrine (NE) reuptake site targetmol.comtargetmol.cnresearchgate.netmedchemexpress.com. This selectivity for the norepinephrine transporter (NET) is central to its proposed pharmacological activity.
Studies have investigated the in vivo properties of LY-368975 in animal models, focusing on its effects related to norepinephrine reuptake inhibition. For instance, in mice, LY-368975 prevented heart NE depletion induced by 6-hydroxydopamine, with an ED50 of 1.22 mg/kg. researchgate.net In rats, oral administration of LY-368975 inhibited 3H-NE uptake into hypothalamic synaptosomes ex vivo with an ED50 of 2.5 mg/kg and inhibited 3H-tomoxetine binding to the NE transporter with an ED50 of 2.7 mg/kg. researchgate.net These findings support its role as a norepinephrine reuptake inhibitor.
While the primary focus of available research highlights its selectivity for the NET, the extent of comprehensive off-target profiling across a wide array of receptors, ion channels, and enzymes is not extensively detailed in the immediately available search results. However, the characterization of LY-368975 as a "selective inhibitor" implies that studies have been conducted to assess its binding or functional activity at other sites to confirm this selectivity. targetmol.comresearchgate.netontosight.ai
The concept of off-target effects is generally important in pharmacology, as even compounds designed to be highly selective can interact with other biological targets at sufficient concentrations, potentially leading to unintended effects. semanticscholar.orgmdpi.comgoogle.comtum.de For selective norepinephrine reuptake inhibitors like LY-368975, potential off-target interactions could theoretically involve other monoamine transporters (such as the serotonin (B10506) transporter or dopamine (B1211576) transporter) or various receptors modulated by monoamines (like adrenergic or dopaminergic receptors), although its classification as a selective NET inhibitor suggests minimal significant activity at these sites at pharmacologically relevant concentrations. medchemexpress.comnih.govnih.gov
Preclinical Investigation of Ly 368975 in Biological Systems
In Vitro Cellular and Subcellular Studies of LY-368975
In vitro studies allow for controlled examination of the direct effects of LY-368975 on cells and isolated cellular components involved in neurotransmission.
Synaptosomal Uptake Inhibition Assays
Synaptosomes, isolated nerve terminals, are widely used to study the uptake of neurotransmitters. These preparations retain the functional reuptake machinery, including the transporters for norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA). Studies using synaptosomal preparations have demonstrated that LY-368975 is a potent inhibitor of norepinephrine reuptake. nih.govtargetmol.cnresearchgate.net The compound has shown selectivity for the norepinephrine transporter (NET) over other monoamine transporters. nih.govmedchemexpress.comtargetmol.cn
While the provided search results specifically highlight LY-368975's effects on NE uptake, synaptosomal uptake inhibition assays typically involve assessing the compound's potency across different transporters to determine its selectivity profile. This is often quantified using IC50 values, representing the concentration of the compound required to inhibit 50% of the uptake of a specific neurotransmitter. Although specific IC50 values for LY-368975 on various transporters in in vitro synaptosomal assays were not explicitly detailed in the provided snippets, its description as a "potent and selective inhibitor of the norepinephrine (NE) reuptake site" indicates significant activity at the NET. nih.govmedchemexpress.comtargetmol.cn
Cellular Signaling Pathway Activation in Response to LY-368975
Cellular signaling pathways are intricate networks of molecular interactions that govern cellular responses to external stimuli. berkeley.eduraybiotech.comnih.govnih.gov Neurotransmitter transporters and receptors, which are targets of compounds like LY-368975, are integral components of these pathways. berkeley.edu Inhibition of neurotransmitter reuptake by LY-368975 would lead to increased extracellular concentrations of norepinephrine, which could then activate post-synaptic receptors and trigger downstream signaling cascades within target cells. openaccessjournals.com While the provided information does not detail specific signaling pathways activated by LY-368975, the activation of adrenergic receptors by elevated norepinephrine levels would be a likely consequence, potentially impacting pathways involved in various cellular functions depending on the receptor subtypes and cell types involved. berkeley.edu
Ex Vivo Neurochemical Assessments of LY-368975 Effects
Ex vivo studies involve examining the effects of a compound on tissues or organs that have been removed from a living organism. This approach allows for the assessment of the compound's activity in a more complex biological environment than in vitro studies, while still offering more control than in vivo experiments. mdpi.comfrontiersin.orgmdpi.com
Hypothalamic Synaptosomal Uptake Inhibition
Ex vivo studies using hypothalamic synaptosomes from rats treated with LY-368975 have provided evidence of its ability to inhibit norepinephrine uptake in a physiologically relevant brain region. nih.govresearchgate.net The hypothalamus is a brain area involved in regulating various physiological processes, including appetite and metabolism, which aligns with some of the observed in vivo effects of LY-368975. nih.govnih.govresearchgate.net
Data from ex vivo studies in rats showed that orally administered LY-368975 inhibited 3H-NE uptake into hypothalamic synaptosomes with an ED50 of 2.5 mg/kg. nih.govresearchgate.net This indicates that the compound is centrally active and can effectively block NE reuptake in the hypothalamus following systemic administration. nih.govmedchemexpress.com
| Study Type | Tissue Source | Neurotransmitter | Assay Type | Result (ED50) | Citation |
| Ex Vivo | Rat Hypothalamus (synaptosomes) | Norepinephrine | 3H-NE uptake inhibition | 2.5 mg/kg | nih.govresearchgate.net |
| Ex Vivo | Rat Hypothalamus (synaptosomes) | Norepinephrine | 3H-tomoxetine binding inhibition | 2.7 mg/kg | nih.govresearchgate.net |
In Vivo Animal Model Studies with LY-368975
The in vivo properties of LY-368975, a potent and selective inhibitor of the norepinephrine (NE) reuptake site, have been evaluated in various animal models. These studies aimed to understand the compound's effects within living biological systems.
Rodent Models for Food Consumption Regulation by LY-368975
Research in rodent models has demonstrated that LY-368975 is capable of reducing food consumption. This effect suggests a potential role for compounds of this class in addressing conditions related to appetite and eating behavior.
Suppressed Food Intake in Fasted and Non-Fasted Rodents
Studies in rats have shown that LY-368975 can suppress food intake in both fasted and non-fasted states. When rats were deprived of food for 18 hours, administration of LY-368975 at a dose of 10 mg/kg was able to suppress food intake at 1, 2, and 4 hours after the reintroduction of food. In non-fasted rats, LY-368975 also produced a reduction in consumption.
| Condition | Animal Model | LY-368975 Dose (mg/kg) | Effect on Food Intake | Time Points Measured | Source |
| Fasted (18 hr) | Rats | 10 | Suppressed food intake | 1, 2, and 4 hours | |
| Non-Fasted | Rats | Varied | Dose-dependent reduction (specifically sweetened milk) | Not specified |
Effects on Sweetened Milk Consumption
In non-fasted rats that were trained to drink sweetened condensed milk, LY-368975 was shown to produce a dose-dependent reduction in consumption. A notable finding was a 44% decrease in consumption observed at a dose of 3 mg/kg. This indicates that LY-368975 can specifically impact the intake of palatable food sources.
| Animal Model | Substance Consumed | LY-368975 Dose (mg/kg) | Effect on Consumption | Percentage Decrease | Source |
| Rats | Sweetened condensed milk | 3 | Dose-dependent reduction | 44% | |
| Rats | Sweetened condensed milk | Varied | Produced a dose-dependent reduction | Not specified |
Neuropharmacological Effects of LY-368975 in Animal Brain
Research has explored the influence of LY-368975 on norepinephrine levels and activity within the animal brain, highlighting its function as a reuptake inhibitor. researchgate.netresearchgate.net
LY-368975 has demonstrated the ability to prevent norepinephrine depletion in animal models. In mice, LY-368975 was effective in preventing heart NE depletion induced by 6-hydroxydopamine. researchgate.netresearchgate.netresearchgate.net The dose required to achieve this effect, measured as the ED50, was determined to be 1.22 mg/kg. researchgate.netresearchgate.netresearchgate.net
Studies utilizing microdialysis in rats have investigated the impact of norepinephrine reuptake inhibitors on extracellular norepinephrine concentrations in brain regions like the hypothalamus. While direct microdialysis data specifically for LY-368975 was not explicitly detailed in the search results, related studies with other norepinephrine reuptake inhibitors like desipramine (B1205290) have shown increases in extracellular norepinephrine concentrations in the hypothalamus. researchgate.net This mechanism of action is consistent with LY-368975's classification as a selective norepinephrine reuptake inhibitor. researchgate.netresearchgate.net
Prevention of Norepinephrine Depletion
Behavioral Pharmacology Assessments in Animal Models
Behavioral studies in animal models have assessed the effects of LY-368975 on various behaviors, particularly those related to feeding. In rats, orally administered LY-368975 inhibited 3H-NE uptake into hypothalamic synaptosomes ex vivo with an ED50 of 2.5 mg/kg and 3H-tomoxetine binding to the NE transporter with an ED50 of 2.7 mg/kg. researchgate.netresearchgate.net LY-368975 was found to reduce food consumption in rodent models. researchgate.netresearchgate.net In rats deprived of food for 18 hours, LY-368975 (10 mg/kg) suppressed food intake at 1, 2, and 4 hours after reintroduction of feed. researchgate.netresearchgate.net In non-fasted rats trained to consume sweetened condensed milk, LY-368975 produced a dose-dependent reduction in consumption, with a 44% decrease observed at 3 mg/kg. researchgate.net At doses up to 10 mg/kg orally, LY-368975 did not produce significant effects on locomotor activity, suggesting it does not cause activation or sedation at pharmacologically relevant doses. researchgate.net This indicates that LY-368975 is an orally available and centrally active NE reuptake inhibitor capable of reducing food consumption in rodents. researchgate.net
Table 1: Effects of LY-368975 on Feeding Behavior in Rats
| Animal Model | Condition | LY-368975 Dose (mg/kg) | Effect on Food Consumption | Citation |
| Rats (food-deprived) | 18-hour deprivation | 10 | Suppressed food intake | researchgate.netresearchgate.net |
| Rats (non-fasted, trained) | Sweetened condensed milk | 3 | 44% decrease in consumption | researchgate.net |
| Rodents | General feeding behavior | Not specified | Reduced food consumption | researchgate.netresearchgate.net |
Systemic Neuroendocrine and Metabolic Pathway Interactions in Animal Models
LY-368975's role as a norepinephrine reuptake inhibitor suggests potential interactions with systemic neuroendocrine and metabolic pathways that are regulated by norepinephrine, such as those involved in appetite and energy balance. researchgate.netnih.govdntb.gov.ua While specific detailed data on LY-368975's direct interactions with a wide range of neuroendocrine and metabolic pathways were not extensively provided in the immediate search results beyond its effects on feeding behavior, the broader context of selective norepinephrine reuptake inhibitors (SNRIs) indicates their involvement in modulating pathways related to energy intake and potentially expenditure. nih.govdntb.gov.ua Research on other compounds with similar mechanisms, like tesofensine (a triple monoamine reuptake inhibitor), highlights the role of monoaminergic neurotransmission in the homeostatic control of appetite and energy balance in animal models. nih.govdntb.gov.ua The observed reduction in food consumption by LY-368975 in preclinical models is consistent with an interaction with neuroendocrine and metabolic signals that regulate appetite. researchgate.netnih.govdntb.gov.ua
Table 2: In vivo Potency of LY-368975 in Animal Models
| Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Citation |
| Prevention of heart NE depletion by 6-OHDA | Mice | Not specified | 1.22 | researchgate.netresearchgate.netresearchgate.net |
| Inhibition of 3H-NE uptake ex vivo | Rats | Oral | 2.5 | researchgate.netresearchgate.net |
| Inhibition of 3H-tomoxetine binding | Rats | Oral | 2.7 | researchgate.netresearchgate.net |
Structure Activity Relationships Sar and Analog Development for Ly 368975
Elucidation of Structural Determinants for Norepinephrine (B1679862) Reuptake Inhibition by LY-368975
The selective and potent inhibition of the norepinephrine reuptake site by LY-368975 suggests specific interactions between its chemical structure and the norepinephrine transporter (NET). While detailed information on the precise structural determinants for LY-368975's activity is often found in specific medicinal chemistry studies or patent literature, general principles of SAR for monoamine transporters, including NET, provide context. The aryloxypropanamine scaffold is a structural motif frequently found in serotonin-norepinephrine reuptake inhibitors (SNRIs), which also interact with the norepinephrine transporter. wikipedia.org Understanding how variations in the LY-368975 structure, such as modifications to the aromatic rings, the linker region, or the amine group, affect its binding affinity and selectivity for NET is central to elucidating its SAR. Studies in animal models have demonstrated that LY-368975 prevents heart NE depletion, indicating its effectiveness in inhibiting NE reuptake in vivo. researchgate.net
Design and Synthesis of LY-368975 Analogues and Derivatives
The design and synthesis of analogues and derivatives of LY-368975 are driven by the desire to explore the chemical space around the parent compound. This process aims to identify new compounds with potentially improved properties, such as enhanced potency, greater selectivity for NET over other monoamine transporters (serotonin transporter (SERT) and dopamine (B1211576) transporter (DAT)), altered pharmacokinetic profiles, or reduced potential for off-target effects. mdpi.com The synthesis of such compounds typically involves chemical modifications of the LY-368975 structure. This could include altering substituents on the aromatic rings, changing the length or nature of the linker chain, or modifying the amine functionality. The resulting analogues are then evaluated for their in vitro and in vivo activity to establish SAR. For instance, studies on other selective norepinephrine reuptake inhibitors have involved synthesizing series of compounds based on specific core structures and evaluating their monoamine reuptake inhibition profiles to determine SAR. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for LY-368975 and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural properties of a set of compounds with their biological activity. taylorfrancis.comresearchgate.netnih.gov For LY-368975 and its analogues, QSAR models can be developed to predict their potency or affinity for the norepinephrine transporter based on their molecular descriptors. mdpi.com These descriptors can be 0D, 1D, 2D, or 3D, capturing various aspects of molecular structure, such as size, shape, electronic properties, and lipophilicity. researchgate.net By analyzing the relationship between these descriptors and the observed NET inhibition, QSAR models can provide insights into the structural features that are important for activity. researchgate.net This information can then guide the design of new analogues with predicted improved properties, reducing the need for extensive experimental synthesis and testing. nih.gov QSAR studies typically involve dividing a dataset of compounds with known activity into training and test sets to build and validate the model. researchgate.netmdpi.com
Computational Chemistry and Molecular Dynamics in Ligand-Receptor Interactions of LY-368975
Computational chemistry techniques, including molecular dynamics (MD simulations), play a vital role in understanding the interactions between LY-368975 and its target, the norepinephrine transporter, at an atomic level. researchgate.netnih.govgoogle.com MD simulations can provide dynamic insights into how LY-368975 binds to the NET, the conformational changes that occur upon binding, and the key amino acid residues involved in the interaction. plos.orgnih.govwhiterose.ac.uk These simulations can help visualize the binding pose of LY-368975 within the transporter's binding site and estimate the strength and nature of the interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov By simulating the dynamic behavior of the ligand-transporter complex, computational methods can complement experimental SAR studies and QSAR modeling, providing a more detailed picture of the molecular basis for LY-368975's activity and selectivity. nih.govfrontiersin.org This understanding is invaluable for the rational design of novel and more effective NET inhibitors.
Theoretical Frameworks and Mechanistic Insights for Ly 368975 Action
Neurobiological Systems Modulated by Norepinephrine (B1679862) Reuptake Inhibition
Norepinephrine is a key neurotransmitter involved in a wide array of physiological and psychological processes, including mood regulation, attention, arousal, and impulse control. ontosight.ai As a selective NRI, LY-368975 modulates neurobiological systems where noradrenergic signaling plays a significant role. By increasing norepinephrine levels in the synapse, LY-368975 can influence neuronal activity in brain regions rich in NET, such as the hypothalamus, prefrontal cortex, and locus coeruleus. medchemexpress.com
Studies have shown that selective norepinephrine uptake inhibitors can prevent the depletion of norepinephrine in brain regions like the hypothalamus. For instance, (R)-thionisoxetine (LY-368975) prevented hypothalamic NE depletion induced by 6-hydroxydopamine in rats with an ED50 of 0.21 mg/kg. medchemexpress.com This highlights its effectiveness in maintaining or increasing norepinephrine availability in key brain areas.
The modulation of noradrenergic systems by NRIs like LY-368975 is implicated in various functions. Increased norepinephrine availability can impact attention and alertness through projections to the prefrontal cortex. In mood regulation, enhanced noradrenergic signaling is a long-standing hypothesis for the antidepressant effects of various compounds. ontosight.ai Furthermore, norepinephrine is known to play a role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress responses.
Integration of LY-368975 Effects within Homeostatic and Hedonic Feeding Regulation Systems
Food intake is governed by two interconnected systems: the homeostatic system, which regulates energy balance based on physiological needs, and the hedonic system, which is driven by the reward and palatability of food. nih.govnih.gov Norepinephrine, particularly within the hypothalamus, is known to influence feeding behavior. researchgate.net
Research indicates that LY-368975 can reduce food consumption in animal models of feeding. researchgate.netresearchgate.net Studies in rats have shown that orally administered LY-368975 inhibited 3H-NE uptake into hypothalamic synaptosomes ex vivo and reduced food intake in both fasted and non-fasted conditions. researchgate.net In non-fasted rats trained to consume sweetened condensed milk, LY-368975 produced a dose-dependent reduction in consumption. researchgate.net This suggests an impact on the hedonic aspects of feeding, as sweetened milk is a highly palatable food.
The effect of LY-368975 on feeding behavior is likely mediated through its action on noradrenergic pathways involved in both homeostatic and hedonic regulation. The hypothalamus, a key area for homeostatic control, receives significant noradrenergic innervation, and increased norepinephrine in this region has been associated with reduced food intake. researchgate.net The impact on the consumption of palatable food also suggests an interaction with reward pathways, where norepinephrine can modulate the activity of areas like the nucleus accumbens, which is integral to hedonic feeding regulation. researchgate.net
Data from animal studies illustrating the effect of LY-368975 on food intake are presented in the table below:
| Animal Model | Condition | LY-368975 Dose (p.o.) | Effect on Food Consumption | Reference |
| Rats (fasted for 18 hr) | Food reintroduced | 10 mg/kg | Suppressed food intake | researchgate.net |
| Rats (non-fasted) | Sweetened milk | 3 mg/kg | 44% decrease in consumption | researchgate.net |
| Rats (hypothalamic synaptosomes) | Ex vivo | ED50 2.5 mg/kg | Inhibited 3H-NE uptake | researchgate.net |
Potential Interactions of LY-368975 with Other Neurotransmitter Systems and Signaling Pathways
While LY-368975 is characterized as a selective norepinephrine reuptake inhibitor, neurotransmitter systems in the brain are highly interconnected, and modulating one system can indirectly influence others. nih.gov
Research on other selective NRIs and related compounds provides insights into potential interactions. For example, some norepinephrine-dopamine reuptake inhibitors (NDRIs) like bupropion (B1668061) and methylphenidate, which also affect dopamine (B1211576) reuptake, have been shown to influence feeding behavior and reward pathways. wikipedia.orgnih.gov While LY-368975 is primarily selective for NET, the increased extracellular norepinephrine could potentially influence dopaminergic activity in certain brain regions through indirect mechanisms, such as modulation of noradrenergic projections to dopamine-rich areas. wikipedia.org
Furthermore, the regulation of feeding involves a complex interplay of various neurotransmitters and peptides, including serotonin (B10506), dopamine, neuropeptide Y, and pro-opiomelanocortin. nih.govresearchgate.net Changes in norepinephrine levels induced by LY-368975 could potentially interact with these systems, influencing their synthesis, release, or receptor activity, thereby contributing to the observed effects on feeding and other behaviors. For instance, studies with other compounds have shown interactions between noradrenergic and serotonergic systems in regulating mood and behavior. researchgate.netnih.gov
The precise extent and nature of LY-368975's interactions with other neurotransmitter systems and signaling pathways beyond its primary action on NET require further detailed investigation. However, the interconnectedness of brain circuits suggests that even a selective NRI is likely to have downstream effects on other neurochemical systems.
Long-term Neuroadaptive Changes Induced by Chronic LY-368975 Exposure in Animal Models
Chronic exposure to psychotropic medications, including reuptake inhibitors, can lead to neuroadaptive changes in the brain. These adaptations can involve alterations in receptor sensitivity, transporter density, and the expression of various proteins and signaling molecules.
While specific long-term neuroadaptive changes induced by chronic LY-368975 exposure in animal models are not extensively detailed in the provided search results, research on other NRIs and related compounds offers some general insights into potential adaptations within the noradrenergic system and connected pathways. Chronic administration of reuptake inhibitors can lead to desensitization or downregulation of postsynaptic receptors as the brain attempts to restore homeostasis in response to increased neurotransmitter levels.
Studies investigating the long-term effects of modulating neurotransmitter systems in the context of feeding behavior and neuropsychiatric conditions often examine changes in receptor expression, transporter function, and neuronal plasticity in relevant brain regions like the hypothalamus, prefrontal cortex, and limbic system. nih.gov For example, chronic changes in feeding behavior can lead to functional changes in neural circuits responsible for food intake regulation. nih.gov
To fully understand the long-term impact of LY-368975, studies involving chronic administration in animal models would be necessary to assess potential neuroadaptive changes, such as alterations in NET density, changes in the sensitivity or expression of adrenergic receptors, and any downstream effects on other neurotransmitter systems or signaling pathways involved in mood, attention, and feeding regulation.
Advanced Methodological Approaches in Ly 368975 Research
Application of In Vitro and Ex Vivo Models for Mechanistic Elucidation
In vitro and ex vivo models play a crucial role in understanding the direct interactions of a compound with biological targets and assessing its effects in a more controlled environment than in vivo studies. For LY-368975, ex vivo studies have been conducted to investigate its impact on neurotransmitter uptake.
Research evaluating the properties of LY-368975 in animal models included ex vivo assessments. In rats, orally administered LY-368975 was shown to inhibit ³H-NE uptake into hypothalamic synaptosomes ex vivo with an ED₅₀ of 2.5 mg/kg. researchgate.netresearchgate.net Furthermore, it inhibited ³H-tomoxetine binding to the NE transporter with an ED₅₀ of 2.7 mg/kg. researchgate.netresearchgate.net These ex vivo findings provide insight into the compound's potency and selectivity for the norepinephrine (B1679862) transporter.
| Method | Model System | Measured Effect | ED₅₀ (mg/kg) | Citation |
| Ex vivo inhibition after oral administration | Rat hypothalamic synaptosomes | ³H-NE uptake inhibition | 2.5 | researchgate.netresearchgate.net |
| Ex vivo inhibition after oral administration | Rat hypothalamic synaptosomes | ³H-tomoxetine binding inhibition | 2.7 | researchgate.netresearchgate.net |
Future Directions and Emerging Research Avenues for Ly 368975
Investigation of Novel Therapeutic Applications Beyond Established Areas (Preclinical)
Preclinical research into LY-368975 has primarily focused on its effects related to norepinephrine (B1679862) reuptake inhibition. Studies have shown that LY-368975 reduces food consumption in animal models of feeding, suggesting a potential application in weight management or appetite regulation. nih.govdntb.gov.uaresearchgate.net While the established areas for norepinephrine reuptake inhibitors often include depression and anxiety disorders, the effect on feeding behavior indicates possible exploration in other areas. Further preclinical studies could investigate its effects in other conditions where modulating norepinephrine levels may be beneficial, such as attention deficit hyperactivity disorder (ADHD) or certain types of chronic pain, given that NRIs have shown utility in these areas. longdom.orgnih.gov The use of relevant preclinical models is crucial for validating the profile of potential drug candidates before clinical trials. drug-dev.com
Exploration of LY-368975 in Combination with Other Pharmacological Agents (Preclinical Rationale)
The potential for LY-368975 to be used in combination with other drugs is an emerging area of preclinical investigation. The rationale for combination therapy often lies in achieving enhanced efficacy, reducing toxicity, or mitigating the development of resistance by targeting multiple pathways or mechanisms. nih.govnih.gov For LY-368975, combining its selective norepinephrine reuptake inhibition with agents that modulate other neurotransmitter systems, such as serotonin (B10506) or dopamine (B1211576), could offer synergistic effects for conditions like depression or obesity where multiple monoamines are implicated. nih.govresearchgate.net Preclinical studies evaluating such combinations would aim to demonstrate a significant superiority compared to monotherapy. nih.gov Advanced computational approaches, such as deep learning, are also being explored to predict synergistic drug combinations based on chemical and genomic information, which could potentially guide preclinical studies with LY-368975. cam.ac.uk
Development of Next-Generation Selective Norepinephrine Reuptake Inhibitors Based on LY-368975 Scaffold
The chemical structure of LY-368975, as a potent and selective norepinephrine reuptake inhibitor, provides a foundation for the development of novel, next-generation compounds with potentially improved properties. researchgate.net Research into the structure-activity relationship (SAR) of LY-368975 and related compounds is essential for designing such agents. longdom.orgnih.govnih.gov Understanding how specific structural modifications influence binding affinity and selectivity at the norepinephrine transporter, as well as other monoamine transporters like the serotonin and dopamine transporters, can lead to the design of more potent or selective inhibitors. nih.gov The development of new SNRIs has historically involved exploring different structural scaffolds, and the LY-368975 scaffold could serve as a basis for identifying compounds with tailored pharmacological profiles. wikipedia.org
Advancing Predictive Preclinical Models for LY-368975 Efficacy and Target Engagement
Improving the predictability of preclinical models is a critical aspect of the future development of LY-368975 and other drug candidates. drug-dev.comcrownbio.com Traditional preclinical models sometimes fail to accurately predict clinical outcomes. drug-dev.com For LY-368975, which targets the norepinephrine reuptake site, developing and utilizing more sophisticated preclinical models that better recapitulate the complexity of human physiology and disease states is important. This includes models that can accurately assess target engagement in vivo, confirming that the compound is interacting with its intended target in relevant tissues. drugdiscoverytrends.comnih.gov Techniques such as activity-based protein profiling can be adapted to measure the binding of reversible inhibitors like LY-368975 in animal models. nih.gov Furthermore, utilizing models that reflect patient heterogeneity and disease complexity, such as patient-derived xenograft (PDX) models in relevant disease areas, could provide more predictive data on LY-368975 efficacy. crownbio.comnih.gov Research into the developmental origins of certain diseases, like hypertension and chronic kidney disease, also highlights the need for better animal models to study the long-term effects of interventions, which could be relevant if novel applications for LY-368975 in these areas are explored. semanticscholar.orgnih.govnih.govmdpi-res.comresearchgate.net
Compound Information
| Compound Name | PubChem CID |
| LY-368975 | 3081925 |
| Norepinephrine | 439260 |
| Serotonin | 5202 |
| Dopamine | 681 |
Detailed Research Findings and Data Tables (Illustrative based on search results)
While specific detailed research findings and data tables directly pertaining to future preclinical studies of LY-368975 in novel applications or combinations were not extensively detailed in the search results beyond its known effect on feeding behavior, the search results provide context on the types of preclinical data generated for similar compounds and in relevant research areas.
For example, studies on the anti-obesity effects of tesofensine, a triple monoamine reuptake inhibitor that includes NE reuptake inhibition, demonstrate the use of dose-response studies in diet-induced obese rats to assess reductions in food intake and body weight. nih.govresearchgate.net Such studies often involve measuring food consumption over time following administration of the compound at different doses.
Illustrative Data Table (based on the type of data found for related compounds):
Table 1: Effect of LY-368975 on Food Consumption in Diet-Induced Obese Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Average Food Consumption ( g/12h ) | % of Vehicle Control |
| Vehicle | - | 25.0 ± 2.1 | 100 |
| LY-368975 | 0.5 | 22.5 ± 1.8 | 90 |
| LY-368975 | 1.0 | 18.8 ± 1.5 | 75 |
| LY-368975 | 2.0 | 15.0 ± 1.2 | 60 |
Note: This table presents illustrative data based on the description of studies with similar compounds and is not actual data from published LY-368975 combination or novel application studies.
Research on combination therapies in other fields, such as oncology, illustrates the use of in vitro drug combination matrices to assess synergistic effects on cell viability or other relevant endpoints. researchgate.netresearchgate.net These studies often involve testing a range of concentrations for each drug alone and in combination and analyzing the results using models like Loewe additivity or Bliss independence to determine if the combination effect is greater than expected from the individual drugs. nih.govresearchgate.net
Regarding the development of next-generation SNRIs based on the LY-368975 scaffold, SAR studies would typically involve synthesizing a series of analogs with modifications to the core structure and evaluating their binding affinity and functional activity at the norepinephrine transporter and other monoamine transporters using in vitro assays. nih.gov
Illustrative Data Table (based on the type of data found for SAR studies):
Q & A
Q. How can researchers mitigate batch-to-batch variability in LY-368975 synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles during process optimization. Use design-of-experiments (DoE) to identify critical process parameters. Characterize each batch with orthogonal analytical methods (e.g., DSC for crystallinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
